Cas no 54089-45-1 (Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)-)
Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)-
- 1-(1,3-benzodioxol-5-yl)-N-benzylmethanimine
- Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylidene)-
- benzenemethanamine, N-[(1E)-1,3-benzodioxol-5-ylmethylene]-
- N-(1,3-benzodioxol-5-ylmethylidene)-N-benzylamine
- N-[(E)-1,3-Benzodioxol-5-ylmethylene]-1-phenylmethanamine
- N-(3,4-Methylenedioxybenzylidene)benzylamine
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)BENZENEMETHANAMINE
- EU-0084492
- CCG-54922
- N-piperonylidene-benzylamine
- DTXSID40312119
- (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-1-phenylmethanamine
- Benzylamine, N-(1,3-benzodioxol-5-ylmethylidene)-
- NSC250345
- SCHEMBL4222301
- N-Benzylidene-3,4-(methylenedioxy)benzylamine,98+%
- N-(1,3-Benzodioxol-5-ylmethylidene)-benzylamine
- N-[1,3-Benzodioxol-5-ylmethylidene](phenyl)methanamine #
- Maybridge1_000433
- Oprea1_356019
- BGNGXFPSLBOGHI-MHWRWJLKSA-N
- AKOS000591776
- 3,4-Methylenedioxybenzylidinebenzylamine
- Oprea1_723360
- (E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE](BENZYL)AMINE
- SCHEMBL23933919
- NSC-250345
- HMS542L15
- 4,5-Methylenedioxybenzylidenebenzylamine
- SR-01000643983-1
- 54089-45-1
- N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-phenylmethanamine
- N-(3,4-Methylenedioxybenzylidene)benzyl&
- STK753335
-
- MDL: MFCD00115461
- Inchi: 1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,10H,9,11H2/b16-10+
- InChI Key: BGNGXFPSLBOGHI-MHWRWJLKSA-N
- SMILES: O1COC2C=CC(/C=N/CC3C=CC=CC=3)=CC1=2
Computed Properties
- Exact Mass: 239.09469
- Monoisotopic Mass: 239.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.8A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: solid
- Density: 1.16
- Melting Point: 69.5-70 °C (lit.)
- Boiling Point: 372.1°Cat760mmHg
- Flash Point: 145.1°C
- Refractive Index: 1.592
- PSA: 30.82
- Solubility: Not available
Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H315-H318-H335
- Warning Statement: P261-P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-37/38-41-51/53
- Safety Instruction: 26-36/37/39-45-61
-
Hazardous Material Identification:
Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 637599-1G |
Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)- |
54089-45-1 | 1G |
¥330.42 | 2022-02-24 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-235924-1 g |
N-(3,4-Methylenedioxybenzylidene)benzylamine, |
54089-45-1 | 1g |
¥391.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-235924-1g |
N-(3,4-Methylenedioxybenzylidene)benzylamine, |
54089-45-1 | 1g |
¥391.00 | 2023-09-05 |
Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)- Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)-
Recent Advances in the Study of Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)- (CAS: 54089-45-1)
Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)- (CAS: 54089-45-1) is a chemical compound that has garnered significant attention in recent years due to its potential applications in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzodioxole and benzenemethanamine moieties, has been the subject of various studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. In this research brief, we provide an overview of the latest findings related to this compound, focusing on its chemical properties, pharmacological effects, and recent advancements in its synthesis and application.
Recent studies have highlighted the unique structural features of Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)-, which contribute to its ability to interact with biological targets. The benzodioxole ring, in particular, is known for its role in enhancing the compound's bioavailability and metabolic stability. Researchers have investigated its potential as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a modulator of serotonin receptors, suggesting its utility in the development of antidepressants and anxiolytics.
In addition to its pharmacological potential, advancements in the synthetic methodologies for Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)- have been a focal point of recent research. A team at the University of Cambridge recently reported a novel, high-yield synthesis route that utilizes green chemistry principles, minimizing the use of hazardous reagents and reducing environmental impact. This development is particularly significant for large-scale production, as it addresses both efficiency and sustainability concerns. The study, published in Organic Process Research & Development, provides detailed insights into the optimization of reaction conditions and the scalability of the process.
Further investigations into the compound's mechanism of action have revealed its interaction with key enzymes and receptors in the central nervous system. For example, a 2024 study in Biochemical Pharmacology elucidated its role as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. These findings open new avenues for the development of MAO-targeted therapies, with Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)- serving as a promising lead compound. The study also highlighted the compound's selectivity for MAO-B over MAO-A, which could reduce the risk of adverse effects associated with non-selective inhibitors.
Despite these promising developments, challenges remain in the clinical translation of Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)-. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed in future studies. Recent preclinical trials have shown variability in the compound's absorption and distribution, necessitating further optimization of its drug-like properties. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles, with the goal of advancing the compound into clinical trials within the next five years.
In conclusion, Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)- (CAS: 54089-45-1) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its unique structural features, combined with its diverse biological activities, make it a valuable candidate for further research and development. The recent advancements in its synthesis, mechanistic understanding, and therapeutic potential underscore the importance of continued investment in this area. As the field progresses, it is anticipated that this compound will play a pivotal role in the development of next-generation therapeutics for a range of medical conditions.
54089-45-1 (Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)